

## The Discovery and Synthesis of hDHODH-IN-8: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the dihydroorotate dehydrogenase (DHODH) inhibitor commonly known as **hDHODH-IN-8**. This molecule is also referred to in scientific literature as compound 27 and BRD9185. The guide will detail the scientific journey from initial screening to lead optimization, provide a step-by-step synthesis protocol, and present its biological activity, paying close attention to a notable discrepancy in its reported effects on human DHODH.

## **Discovery of a Novel Antimalarial Agent**

**hDHODH-IN-8**, initially reported as compound 27, was discovered through a research effort focused on identifying novel antimalarial agents. The discovery process, detailed by Maetani et al. in ACS Medicinal Chemistry Letters (2017), did not originate from a screen for human DHODH inhibitors but rather from a phenotypic screen against the blood-stage of Plasmodium falciparum, the parasite responsible for malaria.

The initial hit, BRD7539, an azetidine carbonitrile, was identified from a diversity-oriented synthesis library. This compound showed potent activity against both the multidrug-resistant asexual blood-stage and the liver-stage of the parasite. Subsequent structure-activity relationship (SAR) studies led to the optimization of this initial hit. The key optimization step that resulted in compound 27 (hDHODH-IN-8) was the modification of the azetidine core, which ultimately enhanced its potency and metabolic stability.



Biochemical assays later confirmed that this class of compounds targets the P. falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the parasite's survival.

## Synthesis of hDHODH-IN-8 (Compound 27/BRD9185)

The synthesis of **hDHODH-IN-8** is a multi-step process that begins with the construction of the core azetidine scaffold. The following is a detailed protocol based on the information provided in the supplementary materials of the primary research publication.

Experimental Protocol: Synthesis of (2S,3S,4S)-3-((4-bromophenyl)ethynyl)-3-hydroxy-4-methyl-1-(propylcarbamoyl)azetidine-2-carbonitrile (Compound 27)

- Step 1: Synthesis of the Azetidine Core: The synthesis commences with the construction of
  the key azetidine intermediate. This is typically achieved through a multi-step sequence
  starting from readily available chiral precursors to establish the desired stereochemistry of
  the azetidine ring.
- Step 2: Introduction of the Bromophenylacetylene Moiety: The core is then functionalized by the addition of the 4-bromophenylacetylene group. This is accomplished via a Sonogashira coupling reaction between a terminal alkyne precursor and an appropriately functionalized azetidine.
- Step 3: Urea Formation: The final step involves the formation of the urea linkage. The secondary amine on the azetidine ring is reacted with propyl isocyanate in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) to yield the final compound.

The final product is then purified using column chromatography to achieve high purity.

### **Biological Activity and Data**

The biological activity of **hDHODH-IN-8** has been characterized against both human and P. falciparum DHODH. A significant discrepancy exists between the data reported in the primary scientific literature and that provided by commercial vendors.



Table 1: In Vitro Inhibitory Activity of hDHODH-IN-8

| Target Enzyme                               | IC50 (μM) | Ki (μM)      | Data Source                    |
|---|-----------|--------------|--------------------------------|
| Human DHODH<br>(HsDHODH)                    | > 50      | Not Reported | Maetani et al., 2017[1]<br>[2] |
| Human DHODH<br>(HsDHODH)                    | 0.13      | 0.016        | Commercial<br>Vendors[3][4]    |
| Plasmodium<br>falciparum DHODH<br>(PfDHODH) | 0.012     | Not Reported | Maetani et al., 2017[1]<br>[2] |
| Plasmodium<br>falciparum DHODH<br>(PfDHODH) | 47.4      | 5.6          | Commercial<br>Vendors[3][4]    |

Table 2: In Vitro Antimalarial and Cytotoxicity Data for hDHODH-IN-8

| Assay                 | Cell Line/Strain           | EC50/IC50 (μM) | Data Source             |
|-----------------------|----------------------------|----------------|-------------------------|
| Antimalarial Activity | P. falciparum (Dd2 strain) | 0.016          | Maetani et al., 2017[1] |
| Cytotoxicity          | HepG2                      | > 30           | Maetani et al., 2017[1] |

The data from the primary literature suggests that **hDHODH-IN-8** is a highly potent and selective inhibitor of PfDHODH with minimal activity against the human ortholog. In contrast, vendor-supplied data indicates potent inhibition of human DHODH. This discrepancy highlights the importance of verifying the activity of commercially sourced compounds and relying on peer-reviewed literature for accurate biological data.

### **Experimental Protocols**

The following are the detailed methodologies for the key biochemical assays used to characterize **hDHODH-IN-8**.



#### Protocol 1: Recombinant Human DHODH (hDHODH) Inhibition Assay

- Enzyme and Reagents: Recombinant human DHODH is expressed and purified. The assay buffer consists of 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Other reagents include dihydroorotate (DHO), decylubiquinone, and 2,6-dichloroindophenol (DCIP).
- Assay Procedure: The reaction is initiated by adding DHO to a mixture containing the enzyme, the test compound (hDHODH-IN-8), decylubiquinone, and DCIP.
- Data Acquisition: The reduction of DCIP is monitored spectrophotometrically at 600 nm. The rate of reaction is calculated from the linear portion of the absorbance curve.
- IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

#### Protocol 2: Recombinant P. falciparum DHODH (PfDHODH) Inhibition Assay

- Enzyme and Reagents: Recombinant PfDHODH is expressed and purified. The assay buffer and reagents are similar to the hDHODH assay.
- Assay Procedure: The protocol is analogous to the hDHODH assay, with the substitution of PfDHODH for the human enzyme.
- Data Acquisition and Analysis: Data acquisition and IC50 determination are performed using the same methods as for the hDHODH assay.

# Visualizations Signaling Pathway

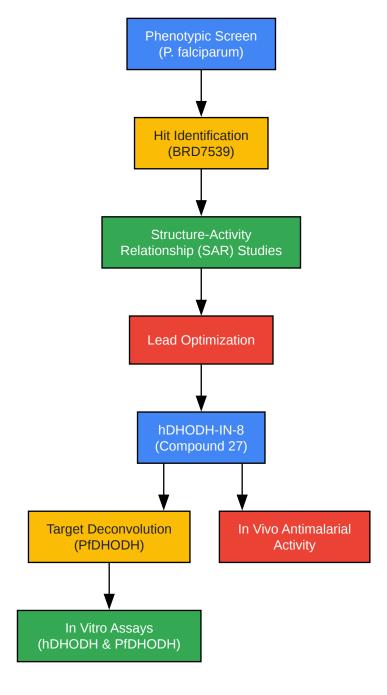




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Caption: De novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

### **Experimental Workflow**



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Caption: Discovery workflow for hDHODH-IN-8 (Compound 27).



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